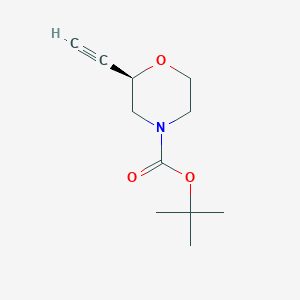

tert-Butyl (R)-2-ethynylmorpholine-4-carboxylate

Description

tert-Butyl (R)-2-ethynylmorpholine-4-carboxylate (CAS: 1416229-07-6) is a chiral morpholine derivative characterized by an ethynyl (-C≡CH) substituent at the 2-position of the morpholine ring and a tert-butyloxycarbonyl (Boc) protecting group at the 4-position. Its molecular formula is C₁₁H₁₇NO₃, with a molecular weight of 215.26 g/mol . The compound is primarily used as a research chemical in medicinal chemistry and organic synthesis, where its ethynyl group serves as a versatile handle for click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or further functionalization .

Properties

CAS No. |

1621165-20-5 |

|---|---|

Molecular Formula |

C11H17NO3 |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

tert-butyl (2R)-2-ethynylmorpholine-4-carboxylate |

InChI |

InChI=1S/C11H17NO3/c1-5-9-8-12(6-7-14-9)10(13)15-11(2,3)4/h1,9H,6-8H2,2-4H3/t9-/m1/s1 |

InChI Key |

JBOKXNRQCWCOJH-SECBINFHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@@H](C1)C#C |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C#C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

- Construction of the morpholine ring with the correct stereochemistry at the 2-position.

- Introduction of the carboxylate group protected as a tert-butyl ester at the 4-position.

- Installation of the ethynyl group at the 2-position, often via substitution or coupling reactions.

Synthesis from Chiral Precursors

A common approach starts from chiral pool precursors such as (R)-malic acid or derivatives, which provide the stereochemical information necessary for the (R)-configuration at the 2-position of morpholine. The synthetic route typically involves:

- Esterification of (R)-malic acid to protect the carboxyl group.

- Reduction and protection steps to form the morpholine ring.

- Introduction of the ethynyl group via nucleophilic substitution or Sonogashira-type coupling reactions.

This approach ensures the stereochemical integrity of the compound throughout the synthesis.

Representative Synthetic Procedure

Based on the detailed synthetic routes reported in the literature, a representative preparation method is as follows:

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | (R)-Malic acid, MeOH, acid catalyst | Esterification to methyl (R)-malate | ~90 |

| 2 | Reduction with H3B·SMe2 and NaBH4 in THF | Reduction of ester to diol intermediate | 85-90 |

| 3 | Protection with 2-methoxypropene, acid catalyst | Protection of diol as acetonide | 80-85 |

| 4 | Reduction with LiAlH4 in Et2O | Reduction to amino alcohol | 75-80 |

| 5 | Azide formation using DPPA, TPP, DIAD | Conversion of alcohol to azide intermediate | 70-75 |

| 6 | Reduction of azide to amine | Formation of chiral amine intermediate | 80-85 |

| 7 | Coupling with tert-butyl chloroformate or equivalent | Introduction of tert-butyl ester protecting group | 80-85 |

| 8 | Introduction of ethynyl group via Sonogashira coupling or nucleophilic substitution | Installation of ethynyl substituent at C-2 | 70-80 |

This sequence is adapted from related morpholine derivative syntheses and optimized to maintain stereochemical purity.

Ethynyl Group Introduction

The ethynyl group is typically introduced through the following methods:

Sonogashira Coupling: Coupling of a halogenated morpholine intermediate with a terminal alkyne (e.g., trimethylsilylacetylene) in the presence of palladium catalysts and copper co-catalysts. The silyl protecting group on the alkyne can be removed subsequently to reveal the free ethynyl group.

Nucleophilic Substitution: Using a propargylamine or similar nucleophile to displace a suitable leaving group on the morpholine ring, followed by protection/deprotection steps to yield the ethynyl morpholine carboxylate.

Purification and Characterization

The final product is typically purified by silica gel chromatography using gradients of ethyl acetate and petroleum ether or other suitable solvents. Characterization is performed by:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm the structure and stereochemistry.

- Mass Spectrometry (MS): To verify molecular weight.

- Chiral HPLC: To confirm enantiomeric purity.

- Infrared Spectroscopy (IR): To identify characteristic functional groups like the ethynyl C≡C stretch.

Research Findings and Analysis

Yield and Efficiency

The overall yield of the synthesis varies depending on the exact route and conditions but typically ranges between 40-60% over multiple steps, with individual step yields mostly above 70%. The use of chiral pool precursors ensures high enantiomeric excess, crucial for biological applications.

Stereochemical Control

Maintaining the (R)-configuration at the 2-position is critical. The use of (R)-malic acid as a starting material and stereospecific transformations such as reductions and protective group strategies help preserve stereochemistry. The literature confirms that no racemization occurs during ethynyl group introduction under mild coupling conditions.

Challenges and Optimization

- Handling of Azides: The azide intermediate requires careful handling due to potential explosiveness.

- Coupling Efficiency: Sonogashira coupling requires an inert atmosphere and precise catalyst loading to maximize yield.

- Protecting Group Strategies: The tert-butyl ester must be stable under the reaction conditions but removable under mild acidic conditions if further transformations are needed.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Purpose | Yield Range (%) |

|---|---|---|---|---|

| Esterification | Methanol, acid catalyst | Reflux | Protect carboxyl group | 85-90 |

| Reduction to diol | H3B·SMe2, NaBH4 | THF, RT | Convert ester to diol | 85-90 |

| Protection of diol | 2-methoxypropene, acid | RT | Protect hydroxyl groups | 80-85 |

| Reduction to amino alcohol | LiAlH4 | Et2O, 0 °C to RT | Form amino alcohol | 75-80 |

| Azide formation | DPPA, TPP, DIAD | RT | Introduce azide group | 70-75 |

| Azide reduction | PPh3, H2O | RT | Form chiral amine | 80-85 |

| Ester protection | tert-Butyl chloroformate | Base, RT | Form tert-butyl ester | 80-85 |

| Ethynyl introduction | Pd catalyst, CuI, terminal alkyne | Inert atmosphere, RT | Install ethynyl group | 70-80 |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-2-ethynylmorpholine-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can undergo reduction reactions to form saturated derivatives.

Substitution: The tert-butyl and ethynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles in the presence of catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes or alcohols.

Scientific Research Applications

tert-Butyl ®-2-ethynylmorpholine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl ®-2-ethynylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Functional Group Impact on Properties

- Ethynyl Group (Main Compound): Enhances reactivity in cycloaddition reactions, making it valuable for bioconjugation .

- Hydroxyethyl Group (CAS 136992-21-7): Increases hydrophilicity and hydrogen-bonding capacity, suitable for aqueous-phase reactions .

- Ethoxycarbonyl Group (CAS 1787250-39-8): Provides a hydrolyzable ester linkage for controlled release or prodrug activation .

- Diphenyl and Oxo Groups (CAS 112741-49-8): Introduce steric hindrance and planar aromaticity, favoring enantioselective catalysis .

- Formyl Group (CAS 95715-87-0): Acts as an electrophilic site for Schiff base formation or reductive amination .

Stereochemical Considerations

The (R)-configuration in the main compound and its analogs (e.g., CAS 136992-21-7) is critical for chiral recognition in biological systems. For instance, the (2R,3S)-diphenyl derivative (CAS 112741-49-8) achieves >99% enantiomeric excess in catalytic applications, underscoring the role of stereochemistry in functional outcomes .

Biological Activity

Introduction

tert-Butyl (R)-2-ethynylmorpholine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula: CHNO

- Molecular Weight: 197.26 g/mol

- CAS Number: 136992-21-7

The compound features a morpholine ring, which is known for its biological activity, and an ethynyl group that may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways. Specific mechanisms include:

- Receptor Modulation: The compound may act as a modulator of various receptors, including those involved in the central nervous system (CNS).

- Enzyme Inhibition: It has been noted for potential inhibitory effects on enzymes that are crucial for metabolic processes.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Analgesic Activity: Studies suggest that this compound exhibits analgesic properties, potentially providing pain relief through modulation of pain pathways.

- Anti-inflammatory Effects: Preliminary data indicate it may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Cognitive Enhancement: There are indications that it might improve cognitive functions by enhancing neurotransmitter levels in the brain.

In Vitro Studies

A series of in vitro studies have assessed the biological activity of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Cell viability assays on neuronal cell lines | Showed increased cell survival under stress conditions. |

| Study 2 | Receptor binding assays | Demonstrated affinity for serotonin and dopamine receptors. |

| Study 3 | Cytokine release assays | Reduced levels of TNF-alpha and IL-6 in activated macrophages. |

In Vivo Studies

In vivo studies have further elucidated the pharmacological profile:

-

Animal Models of Pain:

- Administration of the compound resulted in significant reduction in pain scores compared to control groups.

- Mechanistic studies indicated involvement of opioid receptors.

-

Cognitive Function Assessment:

- In rodent models, treatment improved performance in memory tasks, suggesting potential cognitive-enhancing effects.

Clinical Applications

While extensive clinical trials are yet to be conducted, preliminary findings from patent literature suggest potential applications in treating conditions such as:

- Chronic pain syndromes

- Neurodegenerative diseases

- Mood disorders

Q & A

Q. What are the typical synthetic routes for tert-Butyl (R)-2-ethynylmorpholine-4-carboxylate, and how is stereochemical purity ensured?

The compound is synthesized via multi-step protocols involving carbamate protection, nucleophilic substitution, and alkyne functionalization. A common approach involves coupling a morpholine core with tert-butyloxycarbonyl (Boc) protecting groups, followed by ethynylation. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., palladium-mediated cross-coupling) may be employed. Enantiomeric purity is validated using chiral HPLC or X-ray crystallography, as demonstrated in structural studies of related morpholine derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : H and C NMR confirm the ethynyl group (δ ~2.5–3.5 ppm for protons, δ ~70–85 ppm for carbons) and Boc-protected amine.

- IR : Stretching vibrations for carbonyl (C=O, ~1700 cm) and alkyne (C≡C, ~2100 cm) groups.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns. X-ray crystallography is recommended for resolving stereochemical ambiguities, as seen in crystallographic studies of tert-butyl morpholine carboxylates .

Q. How should this compound be stored to maintain stability during research?

Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture, strong acids/bases, or oxidizing agents, which may degrade the carbamate moiety. Stability data from analogous tert-butyl carbamates suggest a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How can conflicting NMR and X-ray crystallography data be resolved during structural analysis?

Discrepancies may arise from dynamic processes (e.g., rotameric equilibria) or crystal packing effects. To address this:

- Perform variable-temperature NMR to detect conformational flexibility.

- Use SHELXL refinement (with Hirshfeld atom refinement for hydrogen positions) to improve X-ray data accuracy .

- Cross-validate with computational methods (DFT or molecular dynamics simulations) to model solution-state behavior .

Q. What strategies optimize reaction yields in the synthesis of ethynyl-substituted morpholine derivatives?

- Catalyst Screening : Test Pd/Cu systems for Sonogashira coupling efficiency, optimizing solvent (e.g., THF vs. DMF) and base (e.g., EtN vs. KCO).

- Purification : Use flash chromatography with gradient elution (hexane/EtOAc) to separate regioisomers.

- Side Reaction Mitigation : Add radical inhibitors (e.g., BHT) to suppress alkyne polymerization .

Q. How does the ethynyl group influence the compound’s reactivity in click chemistry applications?

The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole-linked conjugates. Reaction kinetics can be tuned by varying Cu(I) sources (e.g., CuBr vs. CuI) and ligands (e.g., TBTA). Monitor regioselectivity (1,4- vs. 1,5-triazole) using H NMR or LC-MS .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

- Molecular Docking : Assess binding affinity to targets like α2C adrenergic receptors, leveraging structural analogs .

- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .

Q. How can researchers address low enantiomeric excess (ee) in asymmetric synthesis?

- Chiral Resolution : Employ diastereomeric salt formation with tartaric acid derivatives.

- Catalyst Optimization : Screen chiral ligands (e.g., BINAP, Josiphos) in transition-metal catalysis.

- Kinetic Resolution : Use enzymes (lipases, esterases) for selective hydrolysis of undesired enantiomers .

Methodological Guidelines

- Crystallographic Refinement : Use SHELX suite for high-resolution data, prioritizing hydrogen atom placement via difference Fourier maps .

- Reaction Scalability : For multi-gram syntheses, ensure Schlenk-line techniques for oxygen-sensitive steps (e.g., alkyne handling) .

- Troubleshooting : If Boc deprotection occurs prematurely, substitute TFA with milder acids (e.g., HCl/dioxane) and monitor reaction progress via TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.